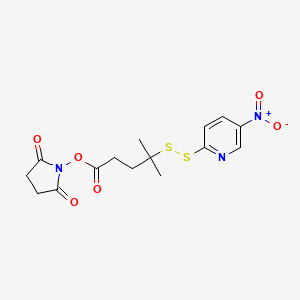
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
説明
This compound is a bifunctional linker for antibody-drug-conjugation (ADC) . It is also known by its CID 22382878 in the PubChem database .
Molecular Structure Analysis
The molecular formula of this compound is C15H17N3O6S2 . The structure includes a pyrrolidin-2,5-dione ring, a nitropyridinyl group, and a disulfanylpentanoate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that it’s used as a linker in antibody-drug conjugates (ADCs). This suggests it plays a crucial role in the formation of these therapeutic agents .科学的研究の応用
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Galactosylation
The compound can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .
Anticonvulsant Properties
The compound has shown potent anticonvulsant properties in widely accepted animal seizure models . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a similar compound .
Pain Management
The compound has shown effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The compound has shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications in various neurological disorders.
Antibacterial Properties
Pyrrole compounds, which are part of the structure of NO2-SPDMV, have shown various biological activities such as antibacterial properties .
Antihypertensive Properties
Pyrrole compounds have also shown antihypertensive properties , suggesting potential cardiovascular applications for NO2-SPDMV.
Antitubercular Properties
Pyrrole compounds have demonstrated antitubercular properties , indicating potential use in the treatment of tuberculosis.
作用機序
Target of Action
NO2-SPDMV, also known as 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing for targeted delivery of the cytotoxic drug .
Mode of Action
NO2-SPDMV acts as a linker molecule in ADCs, connecting the antibody to the cytotoxic drug . It is a cleavable linker, meaning it can be broken down within the cell to release the attached drug . This cleavage is typically triggered by conditions within the cell, such as a particular pH or the presence of certain enzymes . This ensures that the cytotoxic drug is only released once the ADC has bound to its target and been internalized by the cell .
Biochemical Pathways
The exact biochemical pathways affected by NO2-SPDMV depend on the specific cytotoxic drug that it is linked to in the ADC. Generally, these drugs work by interfering with cell division, preventing the cancer cells from proliferating . The precise mechanisms can vary, but common targets include microtubules and DNA .
Pharmacokinetics
The pharmacokinetics of NO2-SPDMV are largely determined by the properties of the ADC as a whole. ADCs are designed to have a long circulation time in the bloodstream, allowing them to reach and bind to their target cells . Once the ADC has bound to its target and been internalized by the cell, the linker (NO2-SPDMV) is cleaved, and the drug is released . The drug can then exert its cytotoxic effects, while the antibody and linker fragments are typically degraded by the cell .
Result of Action
The result of NO2-SPDMV’s action is the targeted delivery of a cytotoxic drug to cancer cells. By linking the drug to an antibody, NO2-SPDMV allows the drug to specifically target cancer cells, reducing the impact on healthy cells . This can increase the effectiveness of the drug and reduce side effects .
Action Environment
The action of NO2-SPDMV and the ADCs it forms can be influenced by various environmental factors. For example, the pH within cells can affect the cleavage of the linker and the release of the drug . Additionally, the presence of specific enzymes within the cell can also trigger cleavage of the linker . The stability of the ADC in the bloodstream can be affected by factors such as temperature and the presence of other proteins .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHEWNNTCBJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




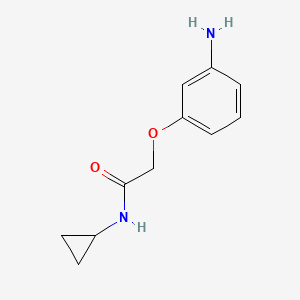

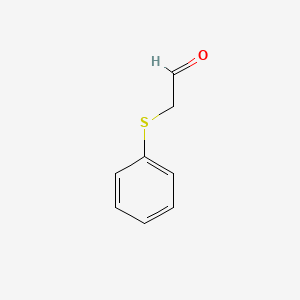
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)

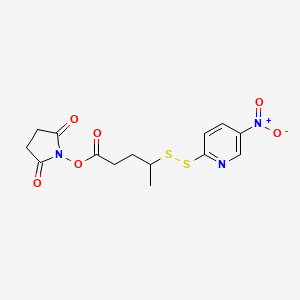
![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
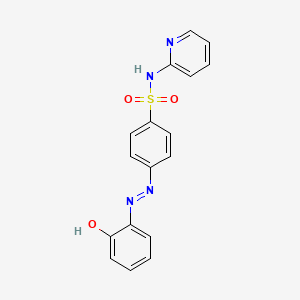
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)
![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)